

Technical Guide: Physicochemical Properties of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Cat. No.:	B169087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it serves as a key intermediate in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an amine group, a bromine atom, and a trifluoromethyl group, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

This technical guide provides a summary of the known physical properties of **3-Amino-2-bromo-6-(trifluoromethyl)pyridine**. Recognizing that publicly available experimental data is limited, this document also furnishes detailed, standardized protocols for the experimental determination of its key physicochemical parameters.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. While specific experimental values for **3-Amino-2-bromo-6-(trifluoromethyl)pyridine** are not extensively reported in the literature, the available information is summarized below.

Data Presentation: Summary of Physical Properties

Property	Value / Description	Source(s)
IUPAC Name	2-Bromo-6-(trifluoromethyl)pyridin-3-amine	N/A
CAS Number	117519-16-1	[1]
Molecular Formula	C ₆ H ₄ BrF ₃ N ₂	[2] [3]
Molecular Weight	241.01 g/mol	[2] [3]
Appearance	Solid. White to pale yellow powder or crystals.	N/A
Melting Point	Data not available. A melting point of 48-52 °C is reported for the related compound 2-Bromo-6-(trifluoromethyl)pyridine.	N/A
Boiling Point	Data not available.	[4]
Solubility	Generally soluble in polar organic solvents like methanol and ethanol. Poor solubility in non-polar solvents such as n-hexane. Limited solubility in water is expected due to the hydrophobic nature of the brominated trifluoromethyl-pyridine core, though the amino group may contribute to some aqueous solubility.	N/A
pKa	Data not available.	N/A
logP (Octanol/Water)	Data not available. A calculated XLogP3 of 2.9 is reported for the similar compound 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. [5]	N/A

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data for modeling, formulation, or QSAR studies, the following standard experimental protocols are provided.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C).[6]

Methodology:

- Sample Preparation: Ensure the sample of **3-Amino-2-bromo-6-(trifluoromethyl)pyridine** is completely dry and finely powdered by crushing in a mortar.[6][7]
- Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[8]
- Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or a Thiele tube).[9]
- Initial Determination: Heat the sample rapidly to get an approximate melting temperature.[9]
- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.[8]

Determination of Aqueous and Organic Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Methodology:

- Solvent Selection: Prepare test tubes with 3 mL of various solvents, such as water, 5% HCl, 5% NaOH, ethanol, and dimethyl sulfoxide (DMSO).[10]
- Sample Addition: Add approximately 10 mg of **3-Amino-2-bromo-6-(trifluoromethyl)pyridine** to each test tube.
- Equilibration: Vigorously shake or vortex each tube for 1-2 minutes. Allow the tubes to stand and equilibrate.
- Observation: Visually inspect for the complete dissolution of the solid. Classify as soluble, partially soluble, or insoluble.[11]
- Quantitative Analysis (HPLC Method): For precise solubility, prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., phosphate-buffered saline, PBS).[12] Agitate the mixture until equilibrium is reached (typically 24 hours). Filter the solution to remove undissolved solid and analyze the concentration of the filtrate using a calibrated HPLC method.[12]

Determination of pKa by Potentiometric Titration

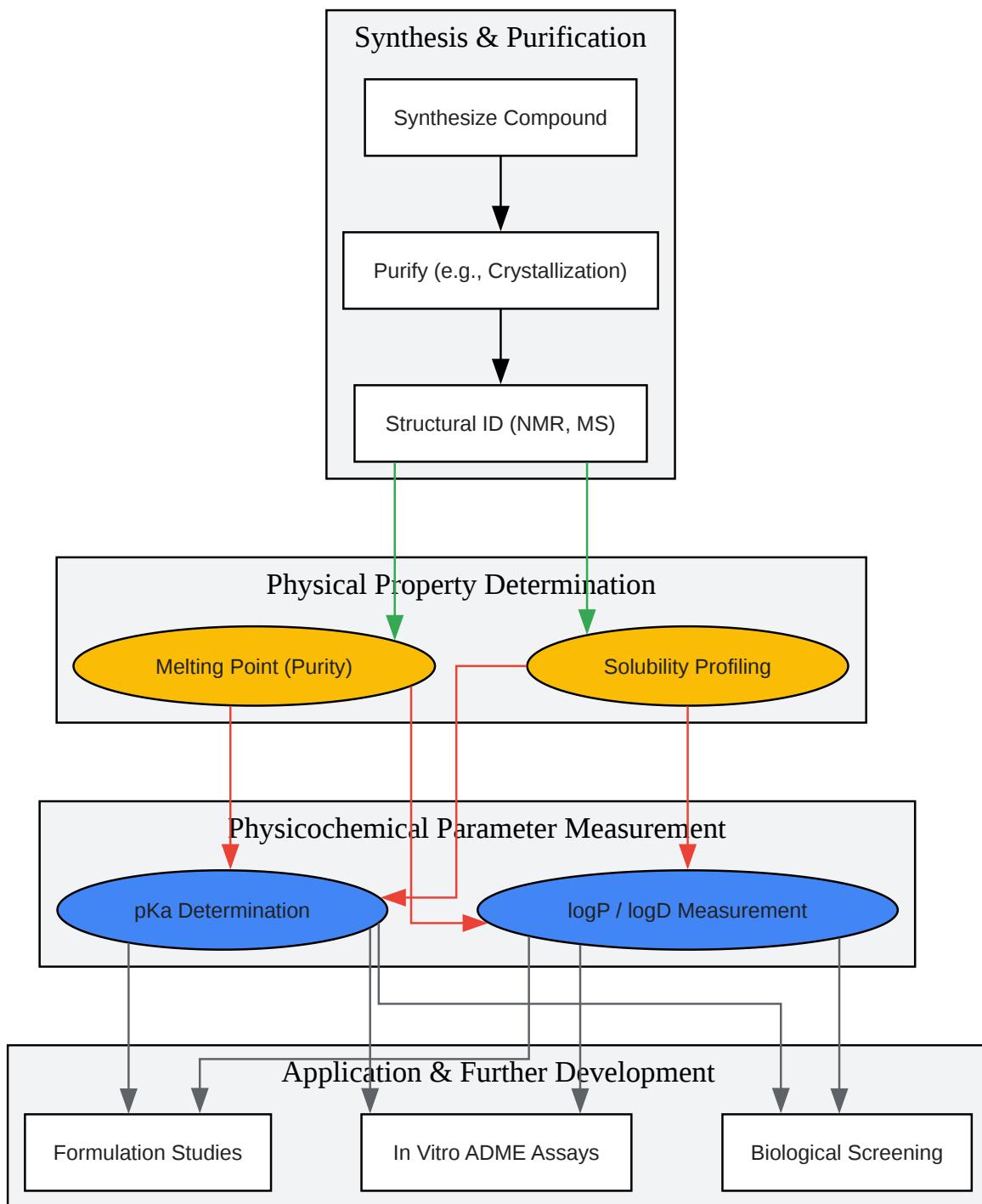
The pKa value is essential for predicting the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and receptor-binding capability.

Methodology:

- Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 20% acetonitrile in water) to create a solution of known concentration (e.g., 1 mM).[13][14]
- Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions.[13]
- Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[14]
- Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.[15]

- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[\[15\]](#)

Determination of logP (Shake-Flask Method)


The partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold standard for its determination.[\[16\]](#)[\[17\]](#)

Methodology:

- Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating the layers.[\[17\]](#)
- Sample Addition: Dissolve a small, known amount of **3-Amino-2-bromo-6-(trifluoromethyl)pyridine** in the n-octanol phase.
- Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases until equilibrium is reached.[\[18\]](#)
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[19\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like **3-Amino-2-bromo-6-(trifluoromethyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Safety and Handling

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

- Signal Word: Danger
- Hazard Statement(s): H301 (Toxic if swallowed)
- Precautionary Statement(s): P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-bromo-6-(trifluoromethyl)pyridine | VSNCHEM [vsnchem.com]
- 2. 3-Amino-2-bromo-6-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Amino-2-bromo-6-(trifluoromethyl)pyridine [weibochem.com]
- 4. 3-Amino-2-bromo-6-(trifluoromethyl)pyridine CAS#: [m.chemicalbook.com]
- 5. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. thinksrs.com [thinksrs.com]
- 8. edisco.it [edisco.it]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]
- 12. lifechemicals.com [lifechemicals.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169087#3-amino-2-bromo-6-trifluoromethyl-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

